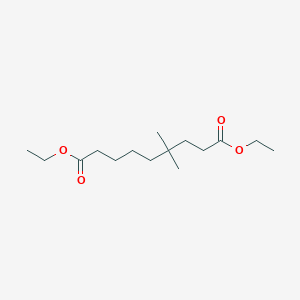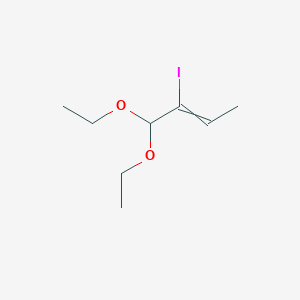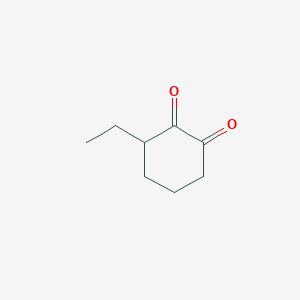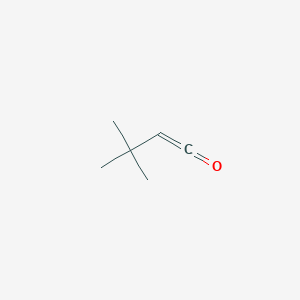
Diethyl 4,4-dimethylnonanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,4-dimethylnonanedioate is an organic compound with the molecular formula C13H24O4 It is a diester derived from nonanedioic acid, where the carboxylic acid groups are esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4,4-dimethylnonanedioate can be synthesized through the esterification of 4,4-dimethylnonanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4,4-dimethylnonanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can be hydrolyzed back to 4,4-dimethylnonanedioic acid and ethanol.
Reduction: It can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 4,4-dimethylnonanedioic acid and ethanol.
Reduction: 4,4-dimethylnonanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 4,4-dimethylnonanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Utilized in the production of polymers and plasticizers due to its ester functionality
Mechanism of Action
The mechanism by which diethyl 4,4-dimethylnonanedioate exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Diethyl malonate: Another diester with similar reactivity but a shorter carbon chain.
Diethyl succinate: A diester with a four-carbon chain, used in similar applications.
Diethyl adipate: A six-carbon diester, also used in polymer production and organic synthesis
Uniqueness: Diethyl 4,4-dimethylnonanedioate is unique due to its longer carbon chain and the presence of methyl groups, which can influence its reactivity and physical properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics .
Properties
CAS No. |
61244-40-4 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
diethyl 4,4-dimethylnonanedioate |
InChI |
InChI=1S/C15H28O4/c1-5-18-13(16)9-7-8-11-15(3,4)12-10-14(17)19-6-2/h5-12H2,1-4H3 |
InChI Key |
RDHLEBYMCJSTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(C)(C)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)


![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)


![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)

![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)
